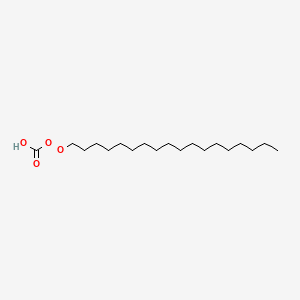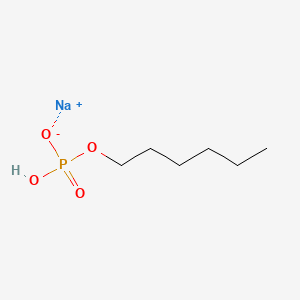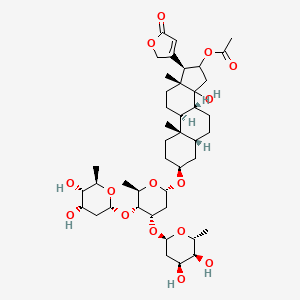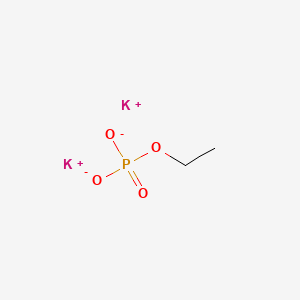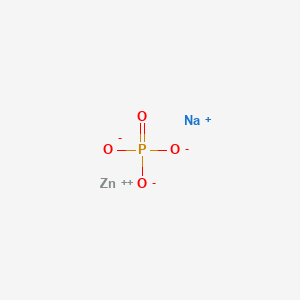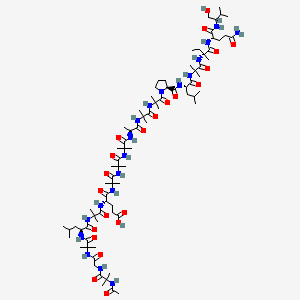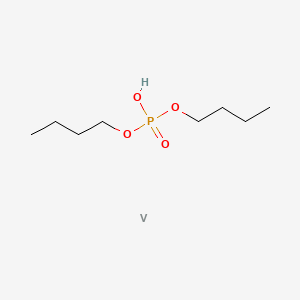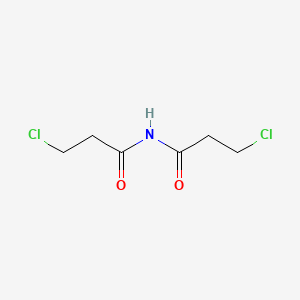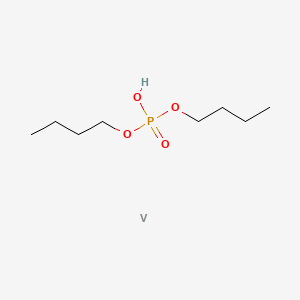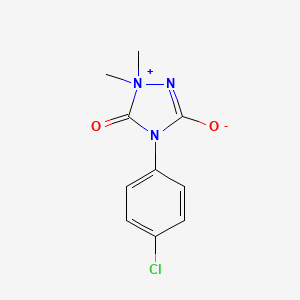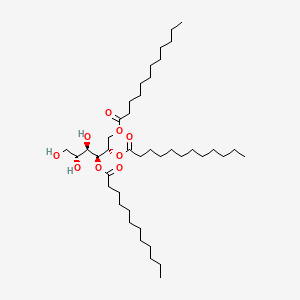
D-Glucitol trilaurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucitol trilaurate, also known as sorbitan trilaurate, is a chemical compound with the molecular formula C42H80O9. It is an ester derived from D-glucitol (sorbitol) and lauric acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: D-Glucitol trilaurate is synthesized through the esterification of D-glucitol with lauric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where D-glucitol and lauric acid are combined in the presence of a catalyst. The reaction mixture is heated and stirred continuously to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: D-Glucitol trilaurate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into D-glucitol and lauric acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
科学的研究の応用
D-Glucitol trilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food products as an emulsifier and stabilizer.
作用機序
The mechanism of action of D-Glucitol trilaurate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and stability of various compounds.
Molecular Targets and Pathways:
Cell Membranes: Interacts with lipid bilayers to enhance permeability.
Proteins: Stabilizes protein structures by preventing aggregation and denaturation.
類似化合物との比較
- D-Glucitol monolaurate
- D-Glucitol dilaurate
- Sorbitan monolaurate
- Sorbitan trilaurate
Comparison: D-Glucitol trilaurate is unique due to its three lauric acid ester groups, which provide enhanced surfactant properties compared to its mono- and di-ester counterparts. This makes it particularly effective in applications requiring strong emulsifying and stabilizing agents.
特性
CAS番号 |
93918-32-2 |
|---|---|
分子式 |
C42H80O9 |
分子量 |
729.1 g/mol |
IUPAC名 |
[(2S,3S,4R,5R)-2,3-di(dodecanoyloxy)-4,5,6-trihydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C42H80O9/c1-4-7-10-13-16-19-22-25-28-31-38(45)49-35-37(50-39(46)32-29-26-23-20-17-14-11-8-5-2)42(41(48)36(44)34-43)51-40(47)33-30-27-24-21-18-15-12-9-6-3/h36-37,41-44,48H,4-35H2,1-3H3/t36-,37+,41-,42-/m1/s1 |
InChIキー |
IEQRBSIMNUWJSO-JXWCMEKSSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


